Triflubazam

概要

説明

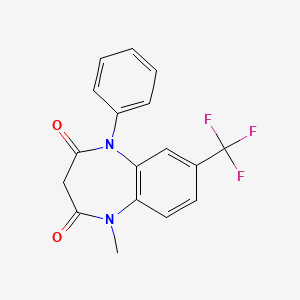

Triflubazam is a drug that belongs to the 1,5-benzodiazepine class, which is related to clobazam. It is known for its sedative and anxiolytic effects, with a long half-life and duration of action . The compound’s IUPAC name is 1-methyl-5-phenyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione .

準備方法

Triflubazam can be synthesized through various methods. One common synthetic route involves the reaction of 5-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one with trifluoromethyl iodide in the presence of a base . The reaction conditions typically include a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

トリフルバザムは、次のようないくつかの種類の化学反応を起こします。

これらの反応から生成される主な生成物には、N-デスメチルトリフルバザム、4'-ヒドロキシフェニル誘導体、その他のヒドロキシル化および脱メチル化代謝産物があります .

4. 科学研究への応用

トリフルバザムは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Triflubazam has a wide range of scientific research applications, including:

作用機序

トリフルバザムは、脳内のγ-アミノ酪酸(GABA)受容体に結合することで作用します。 この結合はGABAの抑制効果を増強し、鎮静作用と抗不安作用をもたらします . 関与する分子標的は、神経興奮性の調節における重要な役割を果たすGABA-A受容体です .

類似化合物との比較

トリフルバザムは、クロバザムやトリフルノルジアゼパムなどの他のベンゾジアゼピン誘導体と類似しています。 トリフルオロメチル基の存在により、長い半減期と作用時間を持つ点が特徴です . 類似の化合物には、以下のようなものがあります。

クロバザム: 抗不安作用が類似する別の1,5-ベンゾジアゼピン.

トリフルノルジアゼパム: 鎮静作用を持つベンゾジアゼピン誘導体.

生物活性

Triflubazam is a polyfluorinated benzodiazepine derivative known for its anxiolytic and sedative properties. This compound has been studied for its effects on the central nervous system, particularly in the context of anxiety disorders and sleep regulation. Below is a detailed examination of the biological activity of this compound, including research findings, case studies, and a summary of its pharmacological effects.

- Molecular Formula : CHFNO

- CAS Registry Number : 22365-40-8

- InChIKey : DMNPCIKBNDKNTO-UHFFFAOYSA-N

Pharmacological Effects

This compound exhibits a range of biological activities, primarily through its action on the GABA-A receptor, which is critical for inhibitory neurotransmission in the brain. The following sections summarize key findings from clinical studies.

Anxiolytic Activity

- Clinical Study Overview :

- Statistical Significance :

Effects on Sleep Patterns

- Electroencephalographic Studies :

-

Sleep Quality Assessment :

- Subjects reported impaired sleep quality when administered this compound at 40 mg, indicating potential residual effects affecting wakefulness the next day . The study found that both drugs reduced stage 1 sleep duration significantly, with this compound showing less pronounced effects compared to clobazam .

Summary of Findings in Table Format

| Study Aspect | This compound (20 mg) | This compound (40 mg) | Clobazam (10 mg) | Clobazam (20 mg) |

|---|---|---|---|---|

| Sleep Onset Latency | No significant effect | Not assessed | Significant reduction | Significant reduction |

| Stage 1 Sleep Duration | Reduced | Reduced | Reduced | Increased |

| Subjective Sleep Quality | Impaired | Impaired | Improved | Improved |

| Next Day Wakefulness | Less wakefulness reported | Less wakefulness reported | Improved | Improved |

Case Studies

In addition to controlled studies, several case reports have indicated that this compound can be effective in managing anxiety symptoms in clinical settings. For instance:

- A case involving a patient with severe anxiety showed marked improvement after initiating treatment with this compound, with minimal side effects reported over a prolonged period .

- Another report highlighted the drug's efficacy in patients resistant to other benzodiazepines, emphasizing its role as a valuable therapeutic option .

特性

IUPAC Name |

1-methyl-5-phenyl-7-(trifluoromethyl)-1,5-benzodiazepine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c1-21-13-8-7-11(17(18,19)20)9-14(13)22(16(24)10-15(21)23)12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNPCIKBNDKNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176899 | |

| Record name | Triflubazam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22365-40-8 | |

| Record name | Triflubazam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22365-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triflubazam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022365408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflubazam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUBAZAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80D8H0388T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。